2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
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Overview
Description
2-[(8-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4(3H)-QUINAZOLINONE is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4(3H)-QUINAZOLINONE typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common approach is the reaction of anthranilic acid derivatives with acid chlorides to form substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to yield benzoxazin-4-ones. These intermediates are subsequently treated with ammonia to produce the desired quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(8-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: Conversion to quinazilinedione derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic substitution reactions at the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities and pharmacological properties .
Scientific Research Applications
2-[(8-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(8-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, including the suppression of tumor growth and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-4(3H)-QUINAZOLINONE: A structurally similar compound with different substituents.
2-AMINO-4(3H)-QUINAZOLINONE: Another quinazolinone derivative with distinct biological activities.
Uniqueness
2-[(8-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4(3H)-QUINAZOLINONE is unique due to its specific ethoxy and methyl substituents, which confer distinct chemical and biological properties. These structural features contribute to its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C19H17N5O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C19H17N5O2/c1-3-26-15-10-6-8-12-11(2)20-18(22-16(12)15)24-19-21-14-9-5-4-7-13(14)17(25)23-19/h4-10H,3H2,1-2H3,(H2,20,21,22,23,24,25) |
InChI Key |
VYKDPJRNTDBILD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC4=CC=CC=C4C(=O)N3)C |
Origin of Product |
United States |
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